Cas no 1375067-45-0 (4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride)

4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a thioether linkage to a 4-methylphenyl group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing molecules. Its reactive sulfonyl chloride group enables efficient nucleophilic substitution reactions, making it valuable for introducing sulfonyl functionalities into target structures. The 4-methylphenylsulfanyl moiety may enhance solubility in organic solvents and influence the electronic properties of resulting derivatives. This reagent is suitable for applications in pharmaceutical research, agrochemical development, and materials science where precise sulfonylation reactions are required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride structure
1375067-45-0 structure
Product name:4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
CAS No:1375067-45-0
MF:C11H15ClO2S2
MW:278.818599939346
MDL:MFCD26793394
CID:5575642
PubChem ID:71778249

4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
    • 1-Butanesulfonyl chloride, 4-[(4-methylphenyl)thio]-
    • MDL: MFCD26793394
    • Inchi: 1S/C11H15ClO2S2/c1-10-4-6-11(7-5-10)15-8-2-3-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3
    • InChI Key: UCHJYZMIWCWWOS-UHFFFAOYSA-N
    • SMILES: C(S(Cl)(=O)=O)CCCSC1=CC=C(C)C=C1

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 393.1±25.0 °C(Predicted)

4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-241296-0.5g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0 95%
0.5g
$699.0 2024-06-19
Life Chemicals
F9995-2211-5g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0 95%+
5g
$1452.0 2023-09-05
TRC
M247771-500mg
4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl Chloride
1375067-45-0
500mg
$ 455.00 2022-06-04
Life Chemicals
F9995-2211-10g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0 95%+
10g
$2033.0 2023-09-05
Enamine
EN300-241296-2.5g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-241296-0.1g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-241296-5g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0
5g
$2110.0 2023-09-15
Enamine
EN300-241296-10g
4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride
1375067-45-0
10g
$3131.0 2023-09-15
TRC
M247771-1g
4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl Chloride
1375067-45-0
1g
$ 680.00 2022-06-04
TRC
M247771-100mg
4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl Chloride
1375067-45-0
100mg
$ 115.00 2022-06-04

4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride Related Literature

Additional information on 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride

Introduction to 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride (CAS No. 1375067-45-0)

4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride (CAS No. 1375067-45-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a sulfonyl chloride functional group attached to a butane chain with a 4-methylphenyl (p-tolyl) moiety, exhibits distinct chemical reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of the sulfonyl chloride group enhances its utility in various transformations, particularly in the synthesis of sulfonamides, which are widely recognized for their biological activity.

The molecular structure of 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride can be described as a concatenation of aromatic and aliphatic segments, with the sulfonyl chloride serving as a key reactive site. The 4-methylphenyl group introduces steric and electronic effects that influence the compound's overall reactivity and interaction with other molecules. This balance between aromatic and aliphatic characteristics makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel sulfonamides due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride serves as an excellent precursor for synthesizing complex sulfonamide derivatives, which can be tailored to target specific biological pathways. For instance, modifications at the butane chain or the 4-methylphenyl ring can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides.

One of the most compelling aspects of this compound is its role in facilitating cross-coupling reactions, particularly those involving palladium-catalyzed processes. The sulfonyl chloride functionality is highly reactive towards nucleophiles, allowing for the introduction of diverse substituents into the molecule. This reactivity has been leveraged in the synthesis of heterocyclic compounds, which are prevalent in many modern pharmaceuticals. For example, researchers have utilized derivatives of 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride to construct thiazole and pyridine-based scaffolds, which have shown promise in preclinical studies.

The synthesis of 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors such as 4-methylbenzenethiol (thiophenol) and butanediol derivatives. The introduction of the sulfonyl chloride group is often achieved through chlorosulfonation followed by reaction with an appropriate alcohol or amine. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale.

From a computational chemistry perspective, studies on 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride have revealed insights into its electronic structure and reactivity. Density functional theory (DFT) calculations have been employed to predict the optimized geometry and energy states of various intermediates formed during its synthesis. These computational studies not only aid in understanding the mechanistic aspects but also guide experimentalists in optimizing reaction conditions.

In drug discovery pipelines, intermediates like 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride are often used to generate libraries of compounds for high-throughput screening (HTS). The structural diversity introduced by varying substituents on the butane chain or the 4-methylphenyl ring allows for the identification of novel bioactive molecules. For instance, recent publications have demonstrated the use of this compound in generating sulfonamide-based inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The versatility of sulfonyl chlorides as synthetic tools cannot be overstated. They serve not only as intermediates for sulfonamide formation but also participate in other transformations such as sulfoxide synthesis and peptide coupling reactions. The reactivity of the sulfonyl chloride group is highly dependent on electronic factors influenced by neighboring groups such as the electron-donating methyl group on the phenyl ring. This characteristic has been exploited to develop regioselective synthetic strategies.

Recent research has also explored greener alternatives for synthesizing sulfonyl chlorides, recognizing the environmental impact of traditional chlorosulfonation methods. Catalytic approaches using transition metals have been investigated as sustainable alternatives, aiming to reduce waste and improve atom economy. Such innovations align with broader efforts in sustainable chemistry to minimize hazardous byproducts while maintaining high yields.

The biological activity of derivatives derived from 4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride has been extensively studied both in vitro and in vivo. Initial screening assays have identified several promising candidates with inhibitory effects on target enzymes or receptors. For example, modifications designed to enhance binding affinity have led to compounds exhibiting potent activity against bacterial enzymes resistant to existing antibiotics. This underscores the importance of structural optimization in developing next-generation therapeutics.

The role of computational modeling in predicting biological activity cannot be ignored either. Molecular docking simulations have been used to evaluate how different derivatives interact with biological targets at an atomic level. These simulations help rationalize experimental observations by providing insights into binding modes and key interaction points between ligands and receptors.

In conclusion,4-[(4-methylphenyl)sulfanyl]butane-1-sulfonyl chloride (CAS No. 1375067-45-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active sulfonamides and other heterocyclic compounds. Ongoing research continues to uncover new applications for this molecule, driven by advancements in synthetic chemistry,computational modeling, and drug discovery methodologies.

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